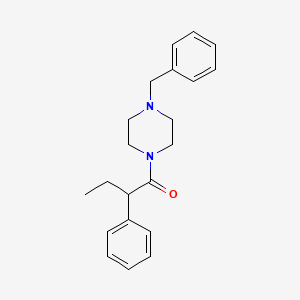![molecular formula C27H36N2O6 B11019662 N-[4-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-4-oxobutyl]-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11019662.png)
N-[4-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-4-oxobutyl]-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Il contient un noyau quinolone, qui est un système hétérocyclique polyvalent connu pour ses activités pharmaceutiques et biologiques .
- Le nom du composé reflète ses substituants : hydroxyoctahydroisoquinoline, oxobutyl et un groupe éther chromenyle.
N-[4-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-4-oxobutyl]-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide: est un composé organique complexe avec une structure unique.
Préparation Methods
Routes Synthétiques:
Conditions de réaction:
Production industrielle:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-4-OXOBUTYL]-2-[(3,4,8-TRIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDE involves multiple steps, starting with the preparation of the isoquinoline and chromen intermediates. The key steps include:
Preparation of Isoquinoline Intermediate: This involves the hydrogenation of a quinoline derivative to form the decahydroisoquinoline structure.
Preparation of Chromen Intermediate: The chromen structure is synthesized through the cyclization of a suitable precursor, such as a coumarin derivative.
Coupling Reaction: The isoquinoline and chromen intermediates are coupled using a suitable linker, such as a butyl group, under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to ensure sustainability and efficiency.
Analyse Des Réactions Chimiques
Produits majeurs:
Applications de la recherche scientifique
Biologie et médecine:
Mécanisme d'action
Cibles et voies:
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug development.
Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound could be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-[4-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-4-OXOBUTYL]-2-[(3,4,8-TRIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDE is not well understood. it is likely to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The pathways involved would depend on the specific biological activity being investigated.
Comparaison Avec Des Composés Similaires
Composés similaires:
Propriétés
Formule moléculaire |
C27H36N2O6 |
|---|---|
Poids moléculaire |
484.6 g/mol |
Nom IUPAC |
N-[4-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-4-oxobutyl]-2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetamide |
InChI |
InChI=1S/C27H36N2O6/c1-17-18(2)26(32)35-25-19(3)22(10-9-21(17)25)34-16-23(30)28-13-6-8-24(31)29-14-12-27(33)11-5-4-7-20(27)15-29/h9-10,20,33H,4-8,11-16H2,1-3H3,(H,28,30) |
Clé InChI |
BFHXQUSBMKFWAJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)NCCCC(=O)N3CCC4(CCCCC4C3)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-sulfamoylphenyl)ethyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11019579.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B11019585.png)
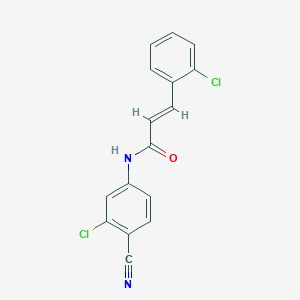
![N-[2-(4-hydroxyphenyl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide](/img/structure/B11019598.png)
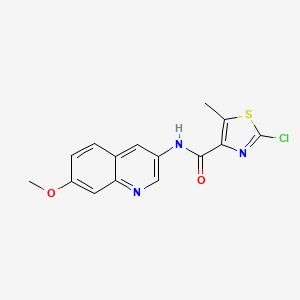
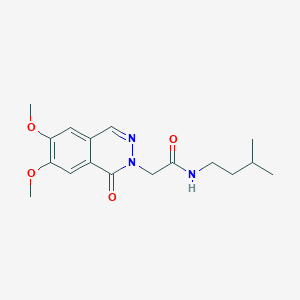
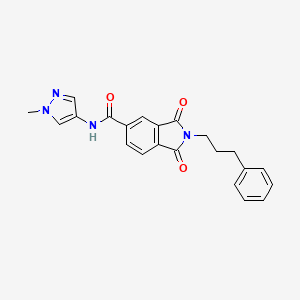
![N-(2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}ethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B11019624.png)
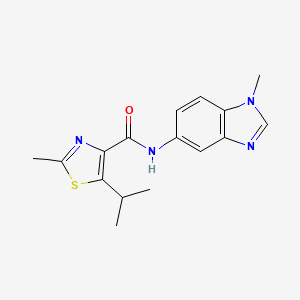
![N-[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]-beta-alanine](/img/structure/B11019637.png)
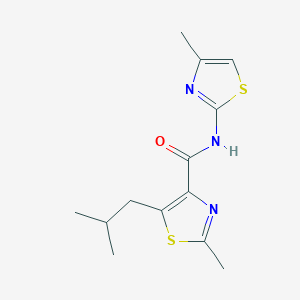
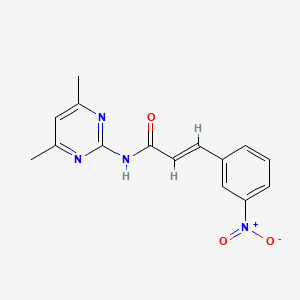
![N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-4-methyl-3-nitrobenzamide](/img/structure/B11019655.png)
